(R)-2-Fluoro-2-phenylpropan-1-ol
Description
(R)-2-Fluoro-2-phenylpropan-1-ol is a chiral fluorinated alcohol with the molecular formula C₉H₁₁FO (molecular weight: 154.18 g/mol). Its structure features a fluorine atom and a phenyl group attached to the second carbon of a propanol backbone (Figure 1). The (R)-configuration at the chiral center confers stereochemical specificity, making it valuable in asymmetric synthesis, pharmaceutical intermediates, and materials science .
Properties
Molecular Formula |
C9H11FO |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
(2R)-2-fluoro-2-phenylpropan-1-ol |
InChI |
InChI=1S/C9H11FO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3/t9-/m0/s1 |
InChI Key |
SNILNSRRYODOMT-VIFPVBQESA-N |
Isomeric SMILES |
C[C@](CO)(C1=CC=CC=C1)F |
Canonical SMILES |
CC(CO)(C1=CC=CC=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Fluoro-2-phenylpropan-1-ol typically involves the enantioselective reduction of 2-fluoroacetophenone. One common method is the use of chiral catalysts or reagents to achieve the desired enantiomer. For example, asymmetric reduction using chiral borane reagents or catalytic hydrogenation with chiral ligands can be employed.
Industrial Production Methods: Industrial production of ®-2-Fluoro-2-phenylpropan-1-ol may involve large-scale asymmetric reduction processes. These processes are optimized for high yield and enantiomeric purity. The choice of catalyst, solvent, and reaction conditions are critical factors in the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: ®-2-Fluoro-2-phenylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-fluoroacetophenone.
Reduction: Further reduction can lead to the formation of 2-fluoro-2-phenylpropan-1-amine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 2-Fluoroacetophenone
Reduction: 2-Fluoro-2-phenylpropan-1-amine
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-Fluoro-2-phenylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols.
Industry: The compound can be used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of ®-2-Fluoro-2-phenylpropan-1-ol depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity, affecting the overall reaction pathway.
Comparison with Similar Compounds
Research Findings and Challenges
- Stereochemical Complexity : Enantiomers like (S)-2-((R)-Fluoro(phenyl)methyl)oxirane require advanced crystallization tools (e.g., SHELXL, OLEX2) for structural confirmation .
- Synthetic Limitations : Bulky substituents (e.g., bromopyridinyl in ) reduce reaction yields, necessitating optimized catalytic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
